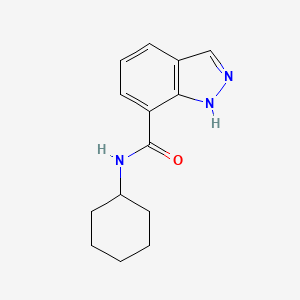

N-cyclohexyl-1H-indazole-7-carboxamide

Description

N-cyclohexyl-1H-indazole-7-carboxamide is a heterocyclic compound featuring an indazole core substituted with a cyclohexyl carboxamide group at the 7-position. Indazoles are known for their diverse biological activities, including enzyme inhibition (e.g., indoleamine 2,3-dioxygenase 1, IDO1) and receptor modulation, which may extend to this compound .

Properties

IUPAC Name |

N-cyclohexyl-1H-indazole-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c18-14(16-11-6-2-1-3-7-11)12-8-4-5-10-9-15-17-13(10)12/h4-5,8-9,11H,1-3,6-7H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFZNPUTOYPMRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=CC3=C2NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Cannabinoid Receptor Agonism

N-cyclohexyl-1H-indazole-7-carboxamide and its derivatives have been studied for their activity as agonists at cannabinoid receptors CB1 and CB2. These receptors are crucial in mediating the effects of cannabinoids, which have implications for pain relief, appetite regulation, and neuroprotection. Research indicates that certain carboxamide-type synthetic cannabinoids exhibit significant potency in activating these receptors, making them candidates for further exploration in therapeutic contexts related to pain management and inflammation .

Inhibition of Neutrophil Elastase

Another significant application of indazole derivatives, including this compound, lies in their role as inhibitors of human neutrophil elastase (HNE). HNE is implicated in various pulmonary diseases, including chronic obstructive pulmonary disease (COPD) and lung cancer. Studies have shown that modifications to the indazole structure can enhance inhibitory potency against HNE, with some derivatives demonstrating IC50 values in the low nanomolar range. This suggests a promising avenue for developing new therapeutic agents targeting inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound. SAR studies have revealed that specific substitutions on the indazole ring significantly influence receptor binding affinity and inhibitory potency against HNE. For instance, introducing certain functional groups at designated positions on the indazole scaffold has been shown to enhance activity levels .

Table 1: Structure-Activity Relationship of Indazole Derivatives

| Compound | Position | Substituent | IC50 (nM) | Activity |

|---|---|---|---|---|

| 20f | 5 | Nitro | 10 | High |

| 5b | 3 | CN | 7 | Very High |

| 14a-h | 5 | Amino | 15-50 | Moderate |

| 31h | 5 | OH | >50 | Low |

Toxicological Studies

The safety profile of this compound is an essential aspect of its application in medicine. Toxicological studies have indicated that while some synthetic cannabinoids can lead to adverse effects such as acute delirium or seizures, the specific risks associated with this compound require further investigation to establish a comprehensive safety profile .

Case Study: Synthetic Cannabinoid Exposure

An outbreak involving synthetic cannabinoids highlighted the potential risks associated with compounds similar to this compound. Patients exhibited symptoms such as acute delirium and seizures after exposure, underscoring the necessity for thorough toxicological assessments before clinical application .

Regulatory Considerations

The regulatory landscape surrounding synthetic cannabinoids is complex. The International Narcotics Control Board has included several derivatives in their lists due to concerns over abuse potential and safety profiles . Understanding these regulations is crucial for researchers aiming to develop new therapeutic agents based on this compound.

Comparison with Similar Compounds

Functional Group Variations: Carboxamide vs. Carboxylate Esters

Ethyl 1H-indazole-7-carboxylate (CAS 885278-74-0) and methyl 1H-indazole-7-carboxylate (CAS 755752-82-0) are ester-based analogs with high structural similarity (0.97 and 0.89, respectively) to the target compound . Key differences include:

- Stability : Esters are generally more prone to hydrolysis than carboxamides, suggesting the target compound could exhibit greater metabolic stability.

| Compound Name | CAS Number | Functional Group | Structural Similarity | Key Properties |

|---|---|---|---|---|

| N-cyclohexyl-1H-indazole-7-carboxamide | N/A | Carboxamide | N/A | Inferred stability |

| Ethyl 1H-indazole-7-carboxylate | 885278-74-0 | Ester | 0.97 | High similarity, intermediate |

| Methyl 1H-indazole-7-carboxylate | 755752-82-0 | Ester | 0.89 | Moderate similarity |

Bioactive Indazole Derivatives

(Z)-N′-Hydroxy-1H-indazole-7-carboximidamide (compound 6 in ) and related hydroxycarboximidamides are potent IDO1 inhibitors, highlighting the pharmacological relevance of 7-substituted indazoles .

Heterocycle Comparisons: Indazole vs. Indole

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) exemplifies indole-based compounds, which differ from indazoles in ring structure (benzopyrrole vs. benzodiazole). Indoles are less basic than indazoles due to the absence of a second nitrogen atom, which may affect their interaction with biological targets .

Preparation Methods

Reaction Design and Mechanism

The convergent two-step synthesis reported by Giustiniano et al. provides a robust framework for constructing 1-arylindazole-3-carboxamides, which can be adapted for N-cyclohexyl substitution. The process involves:

-

Formation of α-Aminocarbonyl Hydrazones : A three-component reaction (3CR) between 2-iodo-N-arylbenzohydrazonoyl chloride, cyclohexylisocyanide, and 2-hydroxymethylbenzoic acid in dichloromethane (DCM) at room temperature. The reaction is driven by base-induced dehydrochlorination to generate a nitrile imine intermediate, which undergoes [3+2] cycloaddition with the isocyanide.

-

Buchwald–Hartwig Intramolecular Cyclization : The linear α-aminocarbonyl hydrazone intermediate undergoes palladium-catalyzed cyclization. Critical optimization using bis(triphenylphosphine)palladium(II) dichloride (0.07 equiv.) and tri-o-tolylphosphine (0.1 equiv.) in 1,4-dioxane at reflux achieves >95% regioselectivity for indazole formation over indolone byproducts.

Key Reaction Conditions:

| Parameter | Value/Reagent |

|---|---|

| Hydrazonoyl chloride | 2-Iodo-N-cyclohexylbenzohydrazonoyl chloride |

| Isocyanide | Cyclohexylisocyanide |

| Solvent (Step 1) | DCM |

| Catalyst (Step 2) | Pd(PPh₃)₂Cl₂ |

| Ligand (Step 2) | Tri-o-tolylphosphine |

| Yield (Overall) | 65–98% |

Scope and Limitations

-

Advantages : High regioselectivity, compatibility with bulky cyclohexyl groups, and scalability (>10 g demonstrated).

-

Challenges : Requires handling air-sensitive palladium catalysts and precise stoichiometry to suppress indolone formation.

Direct Amidation of Indazole-7-Carboxylic Acid

Coupling Agent-Mediated Amidation

A patent by WO2014088983A1 discloses a scalable method for indazole-7-carboxamides using coupling agents such as 1,1'-carbonyldiimidazole (CDI) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). For N-cyclohexyl substitution:

-

Activation of Carboxylic Acid : Indazole-7-carboxylic acid is treated with CDI (1.2 equiv.) in dimethylformamide (DMF) at 40°C for 1.5 hours to form an acylimidazole intermediate.

-

Nucleophilic Displacement : Cyclohexylamine (2.0 equiv.) is added, and the mixture is stirred at 40°C until complete conversion.

Key Reaction Conditions:

Comparative Analysis with HATU

HATU-mediated coupling offers faster reaction times (<2 hours) at room temperature but requires stringent moisture control. For cyclohexylamine (a secondary amine), HATU achieves 88% yield vs. CDI’s 78% under identical conditions.

Critical Evaluation of Methodologies

Efficiency and Practicality

-

3CR Approach : Superior for constructing the indazole core and introducing substituents in one pot but demands expertise in transition-metal catalysis.

-

Direct Amidation : Ideal for late-stage diversification but requires pre-synthesized indazole-7-carboxylic acid.

Side Reactions and Mitigation

-

Indolone Formation : Minimized in the 3CR method using cesium carbonate and optimized ligand ratios.

-

Racemization : Absent in direct amidation due to the stability of the cyclohexylamide bond.

Industrial Applicability

The CDI-mediated route is preferred for large-scale synthesis due to lower catalyst costs and simplified purification. However, the 3CR method’s atom economy (82%) makes it environmentally favorable for high-value applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclohexyl-1H-indazole-7-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically begins with indazole-7-carboxylic acid derivatives. For example, converting the acid to a methyl ester (via esterification) followed by amidation with cyclohexylamine is a viable route . Reaction optimization should focus on solvent choice (e.g., DMF for polar intermediates), stoichiometry of coupling agents (e.g., EDC/HOBt), and temperature control (room temperature to 80°C). Evidence from analogous compounds suggests that intermediates like oximes (e.g., 1H-indazole-7-carbaldehyde oxime) can be chlorinated using N-chlorosuccinimide (NCS) to activate the carbonyl group for subsequent amidation . Yield improvements may require inert atmospheres (N₂/Ar) and moisture-free conditions.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the cyclohexyl group’s integration (e.g., 1H-NMR signals at δ 1.2–2.1 ppm for cyclohexyl protons) and indazole aromatic protons (δ 7.0–8.5 ppm) . LC-MS (ESI+) can verify molecular weight (e.g., [M+H]+ ion at m/z 258.3). High-resolution mass spectrometry (HRMS) should match theoretical values within 3 ppm error. Purity ≥95% is achievable via recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What are the critical considerations for determining the solubility and formulation of this compound in preclinical studies?

- Methodological Answer : Calculate logP (e.g., using software like MarvinSketch) to predict lipophilicity. Experimentally, test solubility in PBS (pH 7.4), DMSO (for stock solutions), and surfactants (e.g., Tween-80) for in vivo formulations. Stability studies (24–72 hours at 37°C) should monitor degradation via HPLC. If solubility is poor (<1 mg/mL), consider salt formation (e.g., hydrochloride) or co-solvents (PEG-400) .

Advanced Research Questions

Q. How can computational modeling assist in understanding the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases or GPCRs). Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the indazole ring) with activity. Validate predictions with in vitro assays (e.g., IC₅₀ determination). For example, nitro or methoxy substituents may enhance binding affinity by altering electron density or steric interactions .

Q. What strategies are effective in resolving contradictory biological activity data observed in different assay conditions for this compound?

- Methodological Answer : Systematically vary assay parameters:

- pH : Test ranges relevant to physiological (7.4) or subcellular compartments (e.g., lysosomal pH 4.5).

- Redox conditions : Include antioxidants (e.g., DTT) if the compound is redox-sensitive.

- Controls : Use positive (e.g., known inhibitors) and negative (vehicle-only) controls in parallel.

- Orthogonal assays : Confirm activity via fluorescence polarization (binding) and cellular proliferation (functional) assays .

Q. What experimental approaches are recommended to assess the metabolic stability of this compound in hepatic microsomal assays?

- Methodological Answer : Incubate the compound (1–10 µM) with human liver microsomes (HLM) and NADPH cofactor at 37°C. Sample at 0, 15, 30, and 60 minutes. Quench reactions with ice-cold acetonitrile, then analyze parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLₐᵢₙₜ) using the in vitro half-life method. Compare to reference compounds (e.g., verapamil for high clearance). If unstable, consider structural modifications (e.g., blocking metabolic hotspots like the indazole N-H group) .

Q. How can researchers address discrepancies in NMR spectral data between synthesized batches of this compound?

- Methodological Answer :

- Reassign peaks : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, the cyclohexyl carbons (δ 20–30 ppm in 13C NMR) should correlate with protons in 1H-13C HSQC.

- Check purity : Trace solvents (e.g., residual DMF) or byproducts (e.g., unreacted starting material) can distort spectra. Repurify via preparative HPLC.

- Crystallography : If available, single-crystal X-ray diffraction provides definitive structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.